Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

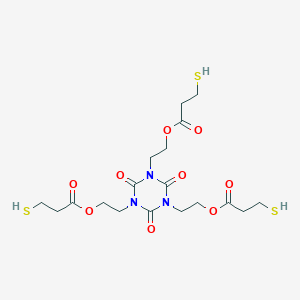

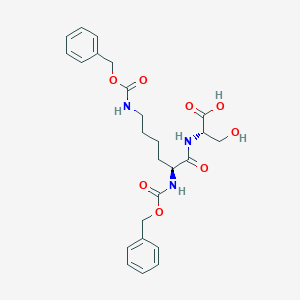

Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) (poly(Ade5IdU)) is a synthetic nucleic acid analogue that has gained significant attention in recent years due to its potential applications in the field of molecular biology and biotechnology. It is a polymer composed of alternating 2-aminodeoxyadenosine and 5-iododeoxyuridine monomers joined by phosphodiester bonds.

Mechanism of Action

Poly(Ade5IdU) is a structural analogue of DNA that can interact with DNA-binding proteins, such as transcription factors and enzymes involved in DNA replication and repair. It can also hybridize with complementary DNA and RNA sequences. The incorporation of 5-iododeoxyuridine into the polymer enhances its binding affinity for DNA and RNA, making it a useful tool for studying nucleic acid interactions.

Biochemical and Physiological Effects:

Poly(Ade5IdU) has been shown to have minimal toxicity and does not induce significant immune responses in vitro and in vivo. It has been reported to inhibit DNA replication and transcription in a sequence-specific manner. It has also been shown to induce DNA damage and cell cycle arrest in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

Poly(Ade5IdU) has several advantages over other nucleic acid analogues. It has a high binding affinity for DNA and RNA, making it a useful tool for studying nucleic acid interactions. It is also stable under a wide range of experimental conditions and is resistant to nuclease degradation. However, the synthesis of poly(Ade5IdU) is challenging and requires specialized equipment and expertise. It is also relatively expensive compared to other nucleic acid analogues.

Future Directions

There are several future directions for the development and application of poly(Ade5IdU). One potential direction is the development of poly(Ade5IdU)-based biosensors for the detection of DNA and RNA sequences. Another direction is the use of poly(Ade5IdU) as a therapeutic agent for cancer treatment. Further studies are also needed to investigate the potential applications of poly(Ade5IdU) in gene therapy, DNA repair, and epigenetics.

Conclusion:

In conclusion, poly(Ade5IdU) is a synthetic nucleic acid analogue with significant potential in the field of molecular biology and biotechnology. Its unique properties make it a useful tool for studying DNA-protein interactions, DNA replication, transcription, and translation. Further research is needed to fully explore its potential applications and to overcome the challenges associated with its synthesis and characterization.

Synthesis Methods

The synthesis of poly(Ade5IdU) involves the polymerization of 2-aminodeoxyadenosine and 5-iododeoxyuridine monomers using phosphoramidite chemistry. The resulting polymer is purified using high-performance liquid chromatography (HPLC) to obtain a highly pure product. The final product is characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry.

Scientific Research Applications

Poly(Ade5IdU) has a wide range of applications in the field of molecular biology and biotechnology. It has been used as a tool for studying DNA-protein interactions, DNA replication, transcription, and translation. It has also been used in the development of biosensors, gene delivery systems, and therapeutic agents.

properties

CAS RN |

104576-78-5 |

|---|---|

Product Name |

Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) |

Molecular Formula |

C19H25IN8O13P2 |

Molecular Weight |

762.3 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C19H25IN8O13P2/c20-7-3-27(19(31)26-17(7)30)12-1-8(29)10(39-12)4-38-43(35,36)41-9-2-13(40-11(9)5-37-42(32,33)34)28-6-23-14-15(21)24-18(22)25-16(14)28/h3,6,8-13,29H,1-2,4-5H2,(H,35,36)(H,26,30,31)(H2,32,33,34)(H4,21,22,24,25)/t8-,9-,10+,11+,12+,13+/m0/s1 |

InChI Key |

WJUYKRRVWABHPS-LSUSWQKBSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |

Other CAS RN |

104576-78-5 |

synonyms |

PADA-5-IDU poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B34283.png)